Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate is an organic compound with the molecular formula C14H14O3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate typically involves the esterification of 3-hydroxy-2-thiophenecarboxylic acid with 4-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Contains a benzohydrazide group instead of a thiophene ring.
Uniqueness
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate is unique due to the presence of both a thiophene ring and a methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate, identified by its CAS number 343375-77-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the methoxy and the 4-methylbenzyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Similar compounds have been shown to affect neurotransmitter systems, particularly those involving serotonin and dopamine pathways. For instance, related thiophene derivatives have demonstrated inhibition of serotonin reuptake, which may lead to increased serotonin levels in the synaptic cleft.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene derivatives. This compound has shown promising results against various bacterial strains. For example, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in treating bacterial infections .
Antitumor Effects
Research indicates that thiophene derivatives can exhibit antitumor activity. In a study involving cancer cell lines, this compound was found to induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxicity of this compound on various cancer cell lines. The compound was tested at different concentrations, revealing an IC50 value of approximately 25 µM for MCF-7 cells. This indicates a moderate level of cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Testing : In another study assessing antimicrobial efficacy, the compound was tested against a panel of pathogens. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
Data Summary
Biological Activity | Effect | IC50/Concentration |
---|---|---|
Antimicrobial | Inhibition of S. aureus | 50 µg/mL |
Antitumor | Induction of apoptosis in MCF-7 | 25 µM |
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds are often metabolized in the liver and exhibit variable half-lives depending on their structure and substituents. Future studies should investigate the absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential.
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-3-5-11(6-4-10)9-17-12-7-8-18-13(12)14(15)16-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCZDOVUDWGMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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